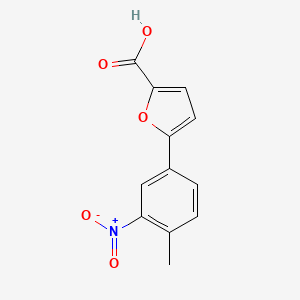

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a compound that has been identified as a potential therapeutic agent, particularly in the field of antitubercular agents . It targets iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis

The molecular structure of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid was obtained through co-crystallization experiments . The structure was analyzed using 1 H NMR, 13 C NMR, HRMS, and SC-XRD .Scientific Research Applications

Antitubercular Agents

The ever-evolving research in the field of antitubercular agents has led to the identification of several new potential drug classes. Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics. Specifically, they target iron acquisition in mycobacterial species. Researchers have characterized the molecular interactions between these compounds and their protein target (MbtI from Mycobacterium tuberculosis) through co-crystallization experiments. Unexpectedly, the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained during these studies .

Petroleum Refining

Historically, furans have played a role in petroleum refining. For instance, furfural—a related compound—has been used as a liquid/liquid extractant to remove aromatics from diesel fuels, improving ignition properties. While not directly related to 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid , this context highlights the broader significance of furans in industrial processes .

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves interfering with iron homeostasis in mycobacterial species . This is achieved by inhibiting the salicylate synthase MbtI from M. tuberculosis, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores .

Safety and Hazards

There is limited information available regarding the toxicity and safety of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid in humans and the environment.

Future Directions

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has emerged as a promising class of antimycobacterial agents . It can be used as a building block for the synthesis of novel materials with potential applications in various industries. The research in this field is ever-evolving, and advances in the development of novel therapeutic options are still critical to face the impending threat of TB .

properties

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMAYCJHNSAEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

amino}acetamide](/img/structure/B2737956.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B2737969.png)